(S)-N-Boc-gamma-Iodo-Abu-OtBu
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Overview
Description
(S)-N-Boc-gamma-Iodo-Abu-OtBu is a synthetic compound used in various chemical and biological research applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a tert-butyl ester group. This compound is often utilized in the synthesis of peptides and other complex molecules due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-gamma-Iodo-Abu-OtBu typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination: The gamma position of the protected amino acid is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-gamma-Iodo-Abu-OtBu undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and mild heating.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane as a solvent.
Ester Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by the nucleophile.
Deprotection Reactions: The primary amine is regenerated after Boc removal.
Ester Hydrolysis: The corresponding carboxylic acid is formed.
Scientific Research Applications
(S)-N-Boc-gamma-Iodo-Abu-OtBu is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Boc-gamma-Iodo-Abu-OtBu involves its reactivity towards nucleophiles and its ability to undergo deprotection and hydrolysis reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-gamma-Bromo-Abu-OtBu: Similar structure but with a bromine atom instead of iodine.
(S)-N-Boc-gamma-Chloro-Abu-OtBu: Similar structure but with a chlorine atom instead of iodine.
(S)-N-Boc-gamma-Fluoro-Abu-OtBu: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(S)-N-Boc-gamma-Iodo-Abu-OtBu is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different steric and electronic effects.
Properties
IUPAC Name |
tert-butyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXGFWLHSXMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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